1-(Furan-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a complex organic compound that features a furan ring fused with a tetrahydropyridine ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of furan-2-carboxylic acid with tetrahydropyridine derivatives in the presence of a catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of catalysts such as ZrO2 has been reported to enhance the efficiency of the synthesis . Optimization of reaction parameters, including temperature and reactant ratios, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various halogenated and nitrated furan derivatives.
Scientific Research Applications
1-(Furan-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(Furan-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The furan ring’s electron-rich nature allows it to participate in various interactions, enhancing its biological activity .
Comparison with Similar Compounds
Furan-2-carboxylic acid: A simpler analog with a single furan ring and a carboxylic acid group.
Tetrahydrofuran: A fully saturated analog without the furan ring’s aromaticity.
Furan-2,5-dicarboxylic acid: An oxidized derivative with two carboxylic acid groups.
Uniqueness: 1-(Furan-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-10(9-4-2-6-16-9)12-5-1-3-8(7-12)11(14)15/h2-4,6H,1,5,7H2,(H,14,15) |
InChI Key |
MFMGJSHHMXBIOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.